tert-Butyl (2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)carbamate
CAS No.: 1798843-13-6
VCID: VC4487646
Molecular Formula: C22H34BNO4
Molecular Weight: 387.33
* For research use only. Not for human or veterinary use.
![tert-Butyl (2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)carbamate - 1798843-13-6](/images/structure/VC4487646.png)
Description |
SynthesisThe synthesis of such compounds typically involves multiple steps under controlled conditions:
ApplicationsGiven its structure:
Similar Compounds' Insights:Compounds with similar structures have shown promise in various fields:
Future Directions:Further studies could explore its reactivity profiles and biological activities using techniques like molecular docking for potential therapeutic targets. For more comprehensive insights into similar compounds or related synthetic methodologies:
This approach ensures that while direct data may be scarce currently (as per search results), leveraging knowledge from analogous systems can guide future investigations effectively within scientific communities focused on organic synthesis and drug discovery efforts involving complex heterocyclic systems integrated with versatile functional groups such as those found here within tert-butyl (2-(4',4',5',5'-tetramethyl-[1',3',2']dioxaborolan)-6',7',8',9'-tetrahydro-[b][cycloheptatriazepin]-10'-one analogues). |
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CAS No. | 1798843-13-6 |
Product Name | tert-Butyl (2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)carbamate |
Molecular Formula | C22H34BNO4 |
Molecular Weight | 387.33 |
IUPAC Name | tert-butyl N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl]carbamate |
Standard InChI | InChI=1S/C22H34BNO4/c1-20(2,3)26-19(25)24-18-11-9-8-10-15-14-16(12-13-17(15)18)23-27-21(4,5)22(6,7)28-23/h12-14,18H,8-11H2,1-7H3,(H,24,25) |
Standard InChIKey | BJGKKKJZEAHJFP-UHFFFAOYSA-N |
SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(CCCC3)NC(=O)OC(C)(C)C |
Solubility | not available |
PubChem Compound | 123286452 |
Last Modified | Apr 15 2024 |
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